2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dienone
Description
Properties
IUPAC Name |
2,5-bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18Br2O/c30-23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)28(29(27)32)22-13-17-24(31)18-14-22/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUZXBNEGFLECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705837 | |
| Record name | 2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54523-24-9 | |
| Record name | 2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dienone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bromophenyl and diphenyl precursors.
Cyclopentadienone Formation: The cyclopentadienone core is formed through a series of condensation reactions.
Substitution Reactions: The bromophenyl and diphenyl groups are introduced via substitution reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts, along with boronic acids or esters, are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dienone has several scientific research applications:
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dienone involves its interaction with molecular targets through its bromophenyl and diphenyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in material science, the compound’s electronic properties are harnessed for optoelectronic applications .
Comparison with Similar Compounds
Chemical Identity :
Key Characteristics :
- Structural Features: A cyclopenta-2,4-dienone core substituted with two 4-bromophenyl groups at positions 2 and 5 and two phenyl groups at positions 3 and 2. The bromine substituents enhance electron-withdrawing properties, making the compound reactive in cycloaddition and cross-coupling reactions .
- Regulatory Status: Not listed under TSCA, SARA 313, or state regulations (Massachusetts, New Jersey, Pennsylvania). Primarily used in R&D under controlled conditions .
Comparison with Structurally Similar Compounds
3,4-Bis(4-methoxyphenyl)-2,5-diphenylcyclopenta-2,4-dienone
Structural Differences :
- Substituents : Methoxy (-OCH₃) groups replace bromine atoms at the para positions.
- Electronic Effects : Methoxy groups are electron-donating, contrasting with the electron-withdrawing bromine in the target compound.
2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole
Structural Differences :
- Core Structure: Replaces the cyclopentadienone ring with a 1,3,4-thiadiazole heterocycle.
- Functional Groups : Retains bromophenyl substituents but lacks the ketone moiety.
1,3-Bis(4-bromophenyl)-2-propanone
Structural Differences :
- Core Structure: A linear propanone (acetone derivative) with bromophenyl groups at positions 1 and 3.
- Functionality: A simple ketone lacking the cyclic dienone system.
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Bromine substituents in the target compound enhance electrophilicity, favoring reactions like Diels-Alder over methoxy analogs .
- Material Science Potential: The conjugated cyclopentadienone core positions it as a candidate for organic semiconductors, though direct electroluminescence data are lacking .
- Synthetic Versatility : Bromine atoms enable cross-coupling reactions (e.g., Suzuki), similar to thiadiazole derivatives, but with distinct steric and electronic profiles .
Biological Activity
2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dienone (CAS No. 54523-24-9) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of cyclopentadienones and features multiple bromine and phenyl substituents, which may influence its reactivity and biological interactions.
- Molecular Formula : C29H18Br2O
- Molecular Weight : 542.26 g/mol
- Purity : >98% (HPLC)
- Melting Point : 249 °C
- Appearance : Red to dark blue to black powder or crystals
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Activity
Studies have indicated that this compound exhibits significant cytotoxicity against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study Example :
A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on human breast cancer cells (MCF-7). The results showed that treatment with this compound resulted in:
- Inhibition of cell proliferation by approximately 75% at a concentration of 10 µM after 48 hours.
- Induction of apoptosis , evidenced by increased annexin V staining and activation of caspases .
Antioxidant Properties
The compound has also been assessed for its antioxidant capabilities. In vitro assays demonstrated that it can scavenge free radicals effectively, suggesting a potential role in protecting cells from oxidative stress.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer progression.
- Modulation of Gene Expression : The compound has been shown to alter the expression levels of genes associated with apoptosis and cell cycle regulation.
Data Table: Biological Activity Summary
| Activity Type | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 10 | 75% inhibition of proliferation |
| Apoptosis Induction | MCF-7 | - | Increased annexin V positive cells |
| Antioxidant Activity | DPPH Assay | - | Significant free radical scavenging |
Q & A
Q. What are the recommended methods for synthesizing 2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dienone?
While direct synthesis protocols are not detailed in the provided evidence, cyclopentadienone derivatives are typically synthesized via Diels-Alder reactions. For this compound, a plausible approach involves:
- Using brominated benzophenone precursors and diarylacetylene derivatives.
- Thermal cyclization under inert atmospheres (e.g., nitrogen) to form the cyclopentadienone core.
- Purification via column chromatography or recrystallization, followed by HPLC validation (>98.0% purity, as noted in SDS) .
Q. How should researchers characterize this compound’s structural and thermal properties?
Key methodologies include:
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns of bromophenyl and phenyl groups.
- High-Performance Liquid Chromatography (HPLC) : Verify purity (>98.0% as per SDS) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition observed at combustion, releasing CO, CO₂, and halogenated compounds) .
- Melting Point Determination : Reported at 249°C (validate experimentally due to potential batch variations) .
Q. What safety protocols are critical for handling this compound?
- Personal Protective Equipment (PPE) : Safety glasses, gloves (EN 374 standard), and dust masks to prevent inhalation .
- Storage : Keep in a cool, dry environment away from oxidizers (e.g., peroxides, nitrates) .
- Decomposition Management : Use dry chemical or CO₂ extinguishers for fires; avoid water spray due to halogenated byproducts (e.g., HBr) .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal stability data under varying experimental conditions?
- Controlled Atmosphere TGA : Compare decomposition profiles in inert (N₂) vs. oxidative (O₂) environments to identify reactive intermediates.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., CO, HBr) to map degradation pathways .
- Kinetic Studies : Use isoconversional methods (e.g., Friedman analysis) to model activation energies and predict stability thresholds.
Q. What strategies address spectral data discrepancies (e.g., NMR splitting patterns) caused by bromine’s isotopic effects?
- High-Resolution NMR : Employ ¹³C DEPT or 2D-COSY to resolve overlapping signals from bromine’s ¹⁰⁹Br/⁸¹Br isotopes.
- Computational Modeling : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts.
- X-Ray Crystallography : Resolve ambiguities in substitution patterns and confirm stereoelectronic effects .
Q. How can researchers assess toxicity when limited data is available (e.g., no acute toxicity values in SDS)?
- In Silico Toxicology : Use tools like ProTox-II or ECOSAR to predict LD₅₀ and ecotoxicity profiles.
- Comparative Analysis : Cross-reference with structurally similar brominated aromatics (e.g., polybrominated diphenyl ethers) for hazard extrapolation.
- In Vitro Assays : Conduct cytotoxicity tests (e.g., MTT assay on mammalian cell lines) to establish preliminary safety thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
